Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid: is a complex organic compound with the molecular formula C6H8O4S . This compound is characterized by a bicyclic structure containing a sulfur atom and two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and dirhodium(II) catalysts under controlled conditions . The reaction conditions are optimized to achieve high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes with continuous flow systems to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions is crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but lacks the dioxo groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: Contains nitrogen instead of sulfur, used in pharmaceutical research.
Uniqueness: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its sulfur-containing bicyclic structure and the presence of two ketone groups.
Eigenschaften
Molekularformel |
C6H8O4S |
---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? |
InChI-Schlüssel |
IUZPVUZQTFUBDQ-NGQZWQHPSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CS1(=O)=O |
Kanonische SMILES |
C1C2C(C2C(=O)O)CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.